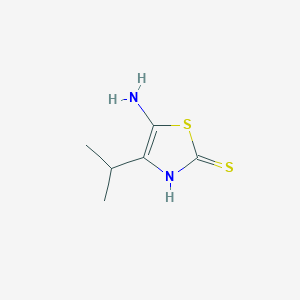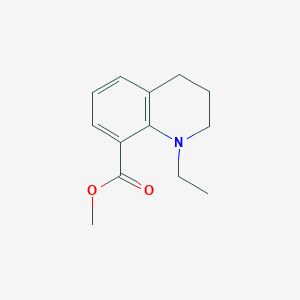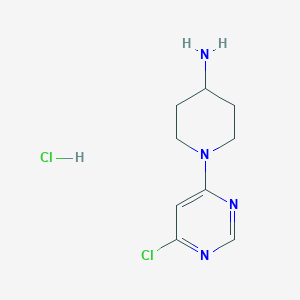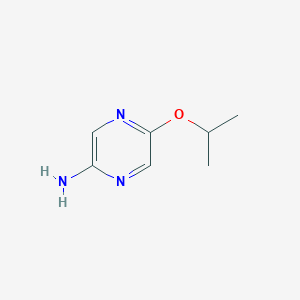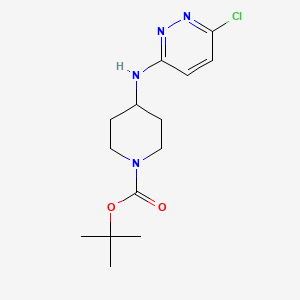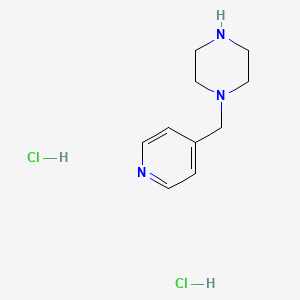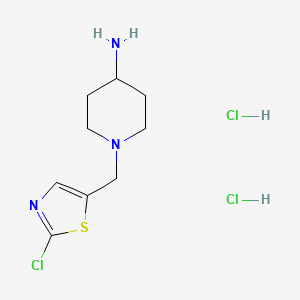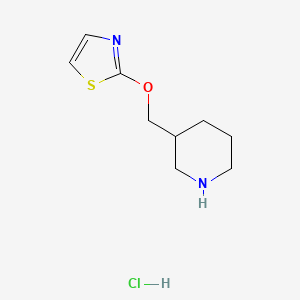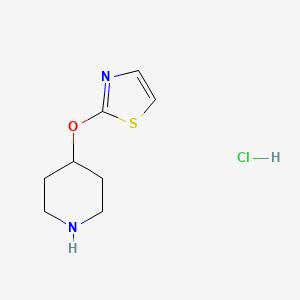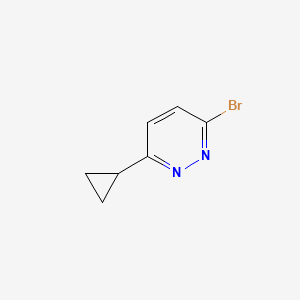![molecular formula C7H8ClN3 B1501197 4-Chlor-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin CAS No. 1196157-06-8](/img/structure/B1501197.png)
4-Chlor-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin
Übersicht
Beschreibung
“4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a chemical compound . It is related to the class of compounds known as tetrahydropyridopyrimidines .
Synthesis Analysis
The synthesis of such compounds has been reported in the literature . The synthesis often involves complex chemical reactions and requires specialized knowledge in the field of organic chemistry .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be complex and varied . They can involve various mechanisms and pathways, depending on the specific conditions and reactants used .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Verbindung wurde bei der Entwicklung neuer Medikamente eingesetzt . Es wurde festgestellt, dass sie als Inhibitor für mTOR-Kinase und PI3-Kinase wirksam ist . Diese Kinasen sind am Zellwachstum, der Zellproliferation und dem Zellüberleben beteiligt, und ihre Hemmung kann bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, vorteilhaft sein .
Krebsbehandlung
Die Verbindung hat ein Potenzial in der Krebsbehandlung gezeigt . Sie wurde bei der Synthese von Verbindungen verwendet, die Erk2 hemmen, eine Proteinkinase, die an der Regulation von Zellwachstum und Zelldifferenzierung beteiligt ist . Die Hemmung von Erk2 wurde mit der Unterdrückung des Tumorwachstums in Verbindung gebracht .
Chemische Synthese
Die Verbindung wird in der chemischen Synthese verwendet . Sie ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener anderer Verbindungen . Ihre einzigartige Struktur macht sie zu einem wertvollen Werkzeug bei der Entwicklung neuer chemischer Entitäten .
Biochemische Forschung
Die Verbindung wurde in der biochemischen Forschung verwendet . Sie wurde verwendet, um die Rolle von Phosphatidylinositol (PI) bei der intrazellulären Signaltransduktion zu untersuchen . PI spielt eine wichtige Rolle in der Zellfunktion, und das Verständnis seiner Rolle kann Einblicke in verschiedene biologische Prozesse liefern .
Entwicklung von EGFR-Inhibitoren
Die Verbindung wurde bei der Entwicklung von Epidermal Growth Factor Receptor (EGFR)-Inhibitoren verwendet . EGFR ist ein Protein, das das Zellwachstum und die Zellproliferation fördert, und seine Hemmung kann bei der Behandlung verschiedener Krebsarten vorteilhaft sein .
Antimikrobielle Forschung
Obwohl nur begrenzte Informationen verfügbar sind, haben die Derivate der Verbindung ein Potenzial als antimikrobielle Mittel gezeigt . Weitere Forschung könnte mehr über diese potenzielle Anwendung aufdecken .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways related to cell growth, differentiation, and survival .
Mode of Action
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with Erk2, leading to the inhibition of this kinase . This interaction results in the knockdown of phospho-RSK levels in cells , thereby disrupting the downstream signaling pathways that are regulated by Erk2 .
Biochemical Pathways
The inhibition of Erk2 by 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine affects several biochemical pathways. These include the MAPK/Erk pathway, which is involved in cell proliferation, differentiation, and survival . The disruption of this pathway can lead to changes in cellular functions and can potentially inhibit the growth of cancer cells .
Result of Action
The result of the action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the potent and selective inhibition of Erk2 . This leads to a decrease in phospho-RSK levels in cells , which can disrupt cellular signaling pathways and potentially inhibit cell growth .
Biochemische Analyse
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a selective inhibitor of Axl receptor tyrosine kinase, which is involved in various cellular processes, including cell survival, proliferation, and migration . The compound interacts with the ATP-binding site of the Axl kinase domain, thereby inhibiting its activity. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the enzyme .
Cellular Effects
The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine on cellular processes are profound. It has been shown to inhibit the phosphorylation of downstream signaling proteins such as Erk2 and RSK in HepG2 cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects through the inhibition of Axl receptor tyrosine kinase. The compound binds to the ATP-binding site of Axl, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival and proliferation . Furthermore, the compound has been shown to induce changes in gene expression by inhibiting the activity of transcription factors such as NF-κB and STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the inhibitory effects on Axl kinase activity and downstream signaling pathways are sustained for several hours after treatment . Long-term exposure to the compound in in vivo studies has shown a consistent reduction in tumor growth and metastasis in animal models .
Dosage Effects in Animal Models
The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing toxicity.
Metabolic Pathways
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of the compound and its metabolites through the urine . The interactions with metabolic enzymes can also influence the pharmacokinetics and bioavailability of the compound.
Transport and Distribution
Within cells and tissues, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is primarily within the cytoplasm, where it exerts its inhibitory effects on Axl kinase . The compound does not appear to accumulate significantly within the nucleus or other organelles . Its activity is therefore largely confined to the cytoplasmic signaling pathways that regulate cell survival and proliferation .
Eigenschaften
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMQJJBIYKCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671978 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-06-8 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


